D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate
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Overview
Description
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate is a complex organic compound that belongs to the class of menthol derivatives This compound is characterized by its unique structure, which includes a menthol moiety attached to an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of D-menthol with 5-hydroxy-2(5H)-furanone in the presence of a catalyst such as D-(+)-camphorsulfonic acid. The reaction is carried out in a solvent like dry benzene under reflux conditions . The product is then purified through recrystallization from petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The process may also be optimized to reduce the environmental impact and improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxathiolane derivatives.
Scientific Research Applications
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets. It is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cold and pain relief . Additionally, it may modulate the activity of various ion channels, leading to alterations in cellular excitability .
Comparison with Similar Compounds
Similar Compounds
Menthol: A well-known compound with similar cooling and analgesic properties.
Carvone: Another monoterpenoid with applications in flavoring and fragrance.
Pulegone: A compound used in the synthesis of menthol and other derivatives.
Uniqueness
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate stands out due to its unique structure, which combines the properties of menthol with the reactivity of an oxathiolane ring
Properties
Molecular Formula |
C14H24O4S |
---|---|
Molecular Weight |
288.40 g/mol |
IUPAC Name |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11+,12-,14?/m1/s1 |
InChI Key |
KXKDZLRTIFHOHW-BGVMXTJQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C2O[C@H](CS2)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origin of Product |
United States |
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